Cyclopentane-1,3-diamine hydrochloride
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Overview
Description
Cyclopentane-1,3-diamine hydrochloride is an organic compound with the molecular formula C5H12N2·HCl It is a derivative of cyclopentane, where two amino groups are attached to the first and third carbon atoms of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,3-diamine hydrochloride typically involves multiple steps. One notable method starts with the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone. This intermediate is then isomerized into cyclopentane-1,3-dione using a ruthenium Shvo catalyst. The cyclopentane-1,3-dione is subsequently converted into cyclopentane-1,3-dioxime, which is then hydrogenated over rhodium on carbon (Rh/C) to yield cyclopentane-1,3-diamine .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,3-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce cyclopentane derivatives with different functional groups.
Scientific Research Applications
Cyclopentane-1,3-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentane-1,3-diamine hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. The exact pathways and targets depend on the specific application and the structure of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-diamine: Similar structure but with a six-membered ring.
Cyclopentane-1,2-diamine: Similar structure but with amino groups on adjacent carbon atoms.
Cyclopentane-1,4-diamine: Similar structure but with amino groups on the first and fourth carbon atoms.
Uniqueness
Cyclopentane-1,3-diamine hydrochloride is unique due to the specific positioning of the amino groups on the cyclopentane ring. This positioning can influence the compound’s reactivity and interactions with other molecules, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
Molecular Formula |
C5H13ClN2 |
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Molecular Weight |
136.62 g/mol |
IUPAC Name |
cyclopentane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c6-4-1-2-5(7)3-4;/h4-5H,1-3,6-7H2;1H |
InChI Key |
RDJICNCJAMXHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)N.Cl |
Origin of Product |
United States |
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